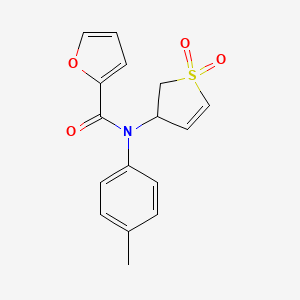

![molecular formula C18H17F3N2O2 B5181465 N-(4-ethylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5181465.png)

N-(4-ethylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-ethylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide, commonly known as ABA, is a synthetic plant growth regulator that has been widely used in agricultural industries. It was first synthesized by scientists in the 1980s and has since been used to regulate plant growth and development, improve crop yield, and enhance stress tolerance in plants.

Mechanism of Action

The mechanism of action of ABA involves the binding of ABA to specific receptors in plant cells, which triggers a signaling cascade that leads to changes in gene expression and physiological responses. ABA regulates the activity of various ion channels and transporters in plant cells, which affects water uptake, stomatal closure, and other physiological processes. ABA also interacts with other hormones, such as gibberellins and cytokinins, to regulate plant growth and development.

Biochemical and Physiological Effects:

ABA has diverse biochemical and physiological effects on plants. It regulates the expression of genes involved in stress responses, photosynthesis, and metabolism. ABA also affects the activity of enzymes involved in the synthesis and degradation of various metabolites, such as sugars, amino acids, and lipids. ABA regulates the uptake and transport of ions and water in plant cells, which affects plant growth and development.

Advantages and Limitations for Lab Experiments

ABA has several advantages for lab experiments, including its stability, solubility, and specificity. ABA is stable under various environmental conditions and can be easily dissolved in water or organic solvents. ABA is also specific to plants and does not affect animal cells or microorganisms. However, ABA has some limitations for lab experiments, including its high cost, low availability, and potential toxicity. ABA is also difficult to transport and store, which can affect its quality and purity.

Future Directions

There are several future directions for research on ABA, including the identification of new ABA receptors and signaling pathways, the development of new ABA analogs with improved properties, and the application of ABA in biotechnology and agriculture. ABA has the potential to be used in various applications, such as the improvement of crop yield and stress tolerance, the enhancement of plant growth and development, and the regulation of plant-microbe interactions. Further research on ABA will contribute to our understanding of plant physiology and the development of sustainable agriculture practices.

Synthesis Methods

The synthesis of ABA involves several steps, including the reaction of 4-ethylbenzylamine with 3-(trifluoromethyl)benzaldehyde to form the corresponding Schiff base, which is then reduced with sodium borohydride to obtain ABA. The purity and yield of ABA can be improved by recrystallization and chromatography. The synthesis of ABA is a complex process that requires careful control of reaction conditions and purification steps.

Scientific Research Applications

ABA has been extensively studied for its role in regulating plant growth and development. It acts as a signaling molecule that regulates various physiological processes in plants, including seed germination, stomatal closure, and stress responses. ABA has been shown to improve crop yield and quality under various environmental stresses, such as drought, salinity, and extreme temperatures. ABA has also been used to enhance the shelf life and postharvest quality of fruits and vegetables.

properties

IUPAC Name |

N-[(4-ethylphenyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O2/c1-2-12-6-8-13(9-7-12)11-22-16(24)17(25)23-15-5-3-4-14(10-15)18(19,20)21/h3-10H,2,11H2,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXXUMLTDHYHDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

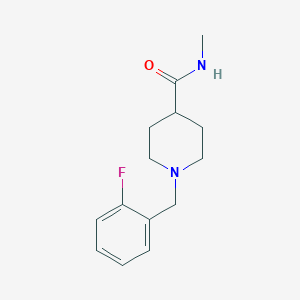

![2-[(3,3-diphenylpropanoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B5181389.png)

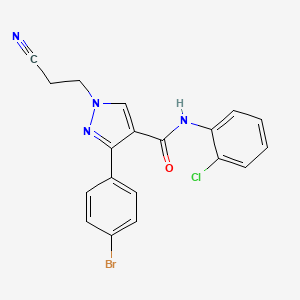

![5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5181397.png)

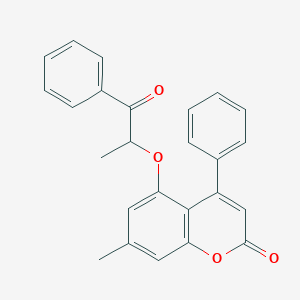

![5-phenyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5181402.png)

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-phenyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B5181425.png)

![N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5181433.png)

![3-chloro-N-cyclopentyl-4-({1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5181444.png)

![N-[3-(4-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]dodecanamide](/img/structure/B5181460.png)

![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-methylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5181471.png)

![N-(3-chlorobenzyl)-3-{1-[3-(2-pyrazinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5181479.png)

![N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B5181486.png)